3-(4-Bromophenyl)-8-((2,5-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 3-(4-Bromophenyl)-8-((2,5-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic derivative featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Key structural attributes include:
- Position 8: A (2,5-dimethylphenyl)sulfonyl moiety, which may enhance solubility and influence receptor binding.
- Core structure: The spirocyclic triaza system likely confers conformational rigidity, a feature common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
3-(4-bromophenyl)-8-(2,5-dimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S/c1-14-3-4-15(2)18(13-14)29(27,28)25-11-9-21(10-12-25)23-19(20(26)24-21)16-5-7-17(22)8-6-16/h3-8,13H,9-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDCZMXHWDCBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Bromophenyl)-8-((2,5-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, identified by its CAS number 1216678-23-7, is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 476.4 g/mol. The structure includes a spirocyclic framework that is often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 476.4 g/mol |
| CAS Number | 1216678-23-7 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess significant antimicrobial properties. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl rings significantly enhanced antibacterial potency. While specific data for our compound is limited, it is hypothesized that it may exhibit comparable effects due to structural similarities.
Anticancer Properties
The spirocyclic structure has been linked to anticancer activity in several derivatives. Research indicates that compounds with similar frameworks can induce apoptosis in cancer cells through various mechanisms.
Mechanism of Action
The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, sulfonamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.
Case Study: In Vitro Studies
In vitro studies on related compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The spirocyclic structure is believed to enhance cellular uptake and target specific pathways involved in tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity and bioavailability |
| Sulfonyl Group | Enhances interaction with biological targets |
Comparison with Similar Compounds
Structural Comparisons
The following compounds share structural similarities with the target molecule, differing in substituents or core modifications:
Key Observations :
- The target compound’s sulfonyl group distinguishes it from the methyl-substituted analog in and aligns it with the sulfonyl-bearing compound in .
- The bromine atom in the target’s aryl group may enhance lipophilicity and resistance to oxidative metabolism compared to methyl or methoxy substituents .
- Spirotetramat’s enol metabolite shares a 2,5-dimethylphenyl group but lacks the triaza core, highlighting divergent bioactivity pathways .
Solubility and Stability
- Sulfonyl-containing analogs (e.g., ) are expected to exhibit higher aqueous solubility than alkyl-substituted derivatives (e.g., ) due to polar sulfonyl groups.
- The bromophenyl group in the target compound may reduce metabolic degradation rates compared to spirotetramat’s hydroxy/methoxy-substituted metabolites .
Metabolic and Regulatory Profiles
Key Observations :
- The target compound’s bromine and sulfonyl groups may similarly limit fat accumulation.
- Regulatory limits for spirotetramat (e.g., 0.3–10 mg/kg in crops ) suggest that structurally related compounds may require stringent residue monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
